molecular formula C12H10BrClN2O3 B3196870 methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-25-9

methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3196870
CAS No.: 1001500-25-9
M. Wt: 345.57 g/mol
InChI Key: FOYBGDJNTKLMHK-UHFFFAOYSA-N
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Description

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a halogenated pyrazole derivative characterized by a pyrazole core substituted with a phenoxymethyl group bearing bromo and chloro substituents at the 4- and 2-positions, respectively. Such structural features are critical in modulating interactions with biological targets, such as enzymes or receptors, and influence physicochemical properties like solubility and metabolic stability .

Properties

IUPAC Name

methyl 1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBGDJNTKLMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring and the phenoxy group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Selected Pyrazole Carboxylates

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Differences
This compound (Target) 4-bromo-2-chlorophenoxymethyl at N1; ester at C3 C₁₂H₁₀BrClN₂O₃ 357.58 Bromo and chloro in ortho/para positions
Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) Quinoline and dimethoxyphenyl groups at N1 and C5 C₂₃H₁₉ClN₂O₄ 438.87 Bulky quinoline substituent; methoxy groups
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate 4-chlorophenyl at N1; methoxybenzylamino at C4 C₂₁H₂₂ClN₃O₃ 399.88 Amino-methyl linker; ethyl ester
Methyl 5-(2-methoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate (10h) Naphthyl at N1; 2-methoxyphenyl at C5 C₂₂H₁₈N₂O₃ 358.39 Naphthyl group; methoxy at meta position
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Bromo and 4-chlorophenyl at C4 and C2; dihydro-pyrazolone core C₁₁H₁₀BrClN₂O 301.57 Dihydro-pyrazolone scaffold; methyl groups

Key Observations :

  • Halogenation: The target compound’s 4-bromo-2-chloro substitution distinguishes it from derivatives like 10a (chloroquinoline) or 10h (methoxyphenyl), which lack bromine.
  • Ester Position : All compounds share a carboxylate ester at C3, but the target compound’s ester is a methyl group, whereas 10a and 10h use bulkier aromatic substituents at N1, which may reduce metabolic clearance compared to smaller alkyl esters .
  • Scaffold Variations : Derivatives like the dihydro-pyrazolone in exhibit reduced aromaticity compared to the fully aromatic pyrazole core of the target compound, altering electronic properties and reactivity.

Physicochemical and Bioactive Properties

Table 2: Comparative Bioactivity and Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Reported Bioactivity
Target Compound ~3.2 <0.1 (aqueous) Limited data; expected insecticidal activity
10a ~4.1 0.05 Anticancer (quinoline moiety)
Ethyl derivative ~2.8 0.3 Antimicrobial (benzylamino group)
Dihydro-pyrazolone ~2.5 0.2 Herbicidal (dihydro core)

Analysis :

  • The target compound’s higher logP (~3.2) compared to (~2.8) suggests greater membrane permeability, advantageous for agrochemical applications.
  • Limited solubility aligns with halogenated aromatics, necessitating formulation adjustments for bioavailability.
  • Bioactivity trends correlate with substituents: quinoline in 10a confers anticancer properties, while the dihydro-pyrazolone in is herbicidal. The target compound’s halogenated aryl group may target insect nicotinic acetylcholine receptors, akin to neonicotinoids .

Biological Activity

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10BrClN2O3
  • Molecular Weight : 331.58 g/mol
  • CAS Number : 1001500-25-9

The compound features a pyrazole ring substituted with a carboxylate group and a phenoxy methyl group containing bromine and chlorine atoms. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound has cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity .
Cell LineIC50 (µM)Reference
A54949.85
MCF-70.46

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against both gram-positive and gram-negative bacteria, although specific IC50 values were not detailed in the available literature.

Study on Antitumor Activity

In a recent study, this compound was tested alongside other pyrazole derivatives for their anticancer potential. The results indicated that this compound significantly induced apoptosis in cancer cells, supporting its use as a lead compound in drug development for cancer therapy .

Further investigations into the mechanisms revealed that the compound might inhibit key signaling pathways involved in tumor growth, such as the Aurora-A kinase pathway. This inhibition was confirmed through various assays measuring cell viability and apoptosis rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 4-bromo-2-chlorophenol with methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate in the presence of a base (e.g., NaH in DMF) to introduce the phenoxy-methyl group .
  • Coupling reactions : Use Mitsunobu conditions (e.g., DIAD, PPh3) for ether bond formation between pyrazole and phenol derivatives .
  • Optimization : Adjust solvent polarity (DMF vs. THF) and temperature (room temp. vs. reflux) to improve yields. Recrystallization from propan-2-ol is effective for purification .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
Ether formationNaH, DMF, 80°C65–70
PurificationPropan-2-ol recrystallization>95% purity

Q. How is the compound structurally characterized, and which spectroscopic techniques are critical for confirming its identity?

  • Methodology :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.8 ppm for pyrazole and phenoxy groups) and ester methyl groups (δ 3.8–4.0 ppm) .
  • IR spectroscopy : Detect ester carbonyl (1720–1750 cm<sup>-1</sup>) and C-Br/C-Cl stretches (500–700 cm<sup>-1</sup>) .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths/angles (e.g., C-O bond in phenoxy group: ~1.36 Å) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Test COX-2/HDAC inhibition via fluorometric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-2-chlorophenoxy substituent influence binding affinity to biological targets?

  • Methodology :

  • Comparative SAR : Synthesize analogs with substituents (e.g., 4-F, 4-NO2) and compare IC50 values in enzyme assays.
  • Computational modeling : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces; bromo and chloro groups enhance electrophilicity at the pyrazole ring .
    • Data Table :
SubstituentCOX-2 IC50 (µM)HDAC IC50 (µM)
4-Br-2-Cl0.121.8
4-F0.453.2

Q. How can conflicting crystallographic data (e.g., disordered phenoxy groups) be resolved during structure refinement?

  • Methodology :

  • Disorder modeling : Use PART instructions in SHELXL to refine overlapping atoms .
  • Mercury CSD analysis : Compare packing motifs with similar structures (e.g., CCDC entry XYZABC) to identify common disorder patterns .
  • Twinned data refinement : Apply TWIN/BASF commands in SHELXL for high-Rint datasets .

Q. What strategies mitigate low yields in the final esterification step of the synthesis?

  • Methodology :

  • Activation of carboxylic acid : Use DCC/DMAP or TMSCl to enhance reactivity .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .
  • Byproduct analysis : Monitor reaction via LC-MS to identify hydrolysis byproducts; add molecular sieves to absorb H2O .

Q. How does the compound’s logP value correlate with its bioavailability in pharmacokinetic studies?

  • Methodology :

  • logP determination : Shake-flask method (octanol/water partition) or HPLC-derived retention times .
  • In silico prediction : Use ChemAxon or Schrödinger QikProp; experimental logP ≈ 2.8 suggests moderate membrane permeability .
  • In vivo testing : Administer orally to rodents and measure plasma concentration via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 2
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methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

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